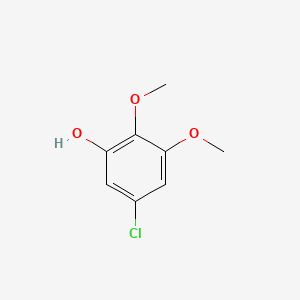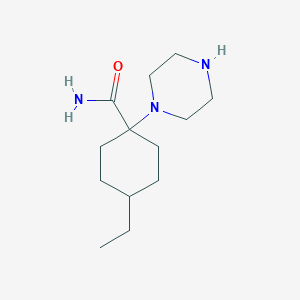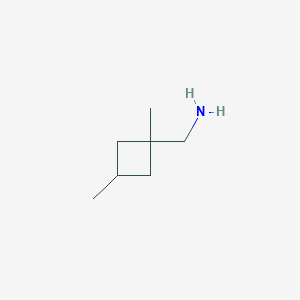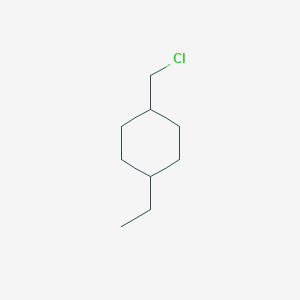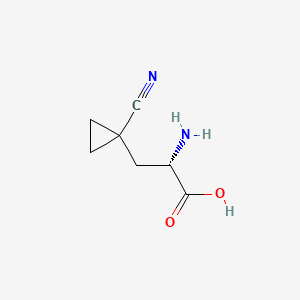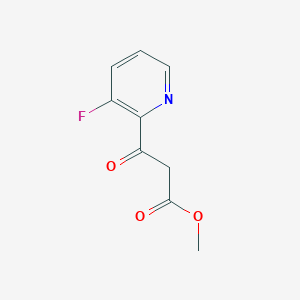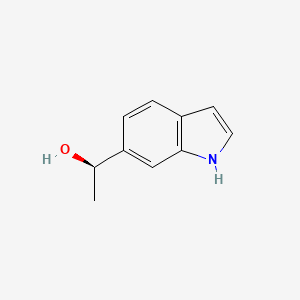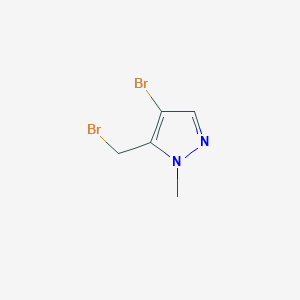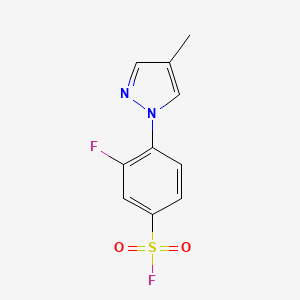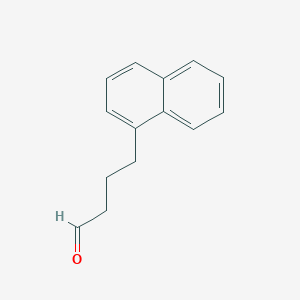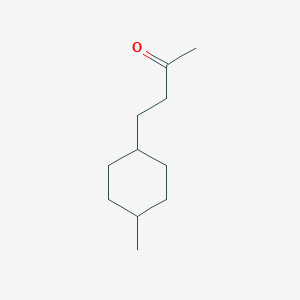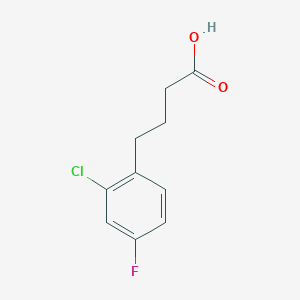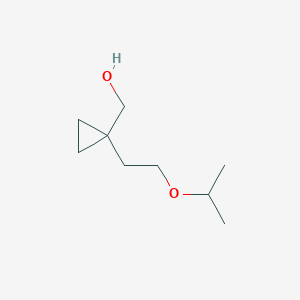
5-(4-Isopropylphenyl)oxazolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(4-Isopropylphenyl)oxazolidin-2-one: is a heterocyclic organic compound that belongs to the oxazolidinone class. These compounds are known for their diverse applications in pharmaceuticals, particularly as antibacterial agents. The structure of this compound consists of an oxazolidinone ring substituted with a 4-isopropylphenyl group, which imparts unique chemical and biological properties to the molecule .
Preparation Methods
Synthetic Routes and Reaction Conditions:
The synthesis of 5-(4-Isopropylphenyl)oxazolidin-2-one can be achieved through various methods. One common approach involves the reaction of 4-isopropylphenyl isocyanate with an appropriate amino alcohol. This reaction typically proceeds under mild conditions and results in the formation of the oxazolidinone ring through intramolecular cyclization .
Industrial Production Methods:
Industrial production of this compound often employs optimized synthetic routes to ensure high yield and purity. Techniques such as microwave-assisted synthesis have been explored to enhance reaction efficiency and reduce production time .
Chemical Reactions Analysis
Types of Reactions:
5-(4-Isopropylphenyl)oxazolidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazolidinone derivatives.
Reduction: Reduction reactions can modify the oxazolidinone ring, leading to different functionalized products.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like halogens and alkylating agents are employed for substitution reactions.
Major Products Formed:
The major products formed from these reactions include various substituted oxazolidinones and phenyl derivatives, which can have enhanced biological activities .
Scientific Research Applications
5-(4-Isopropylphenyl)oxazolidin-2-one has a wide range of applications in scientific research:
Chemistry: It serves as a chiral auxiliary in asymmetric synthesis, aiding in the production of enantiomerically pure compounds.
Biology: The compound is used in the study of enzyme mechanisms and protein interactions.
Medicine: It has potential as an antibacterial agent, particularly against multidrug-resistant bacteria.
Industry: The compound is utilized in the synthesis of advanced materials and as a building block for complex organic molecules
Mechanism of Action
The mechanism of action of 5-(4-Isopropylphenyl)oxazolidin-2-one involves its interaction with bacterial ribosomes. The compound binds to the ribosomal subunit, inhibiting protein synthesis at an early stage. This unique mechanism of action makes it effective against a wide range of bacteria, including those resistant to other antibiotics .
Comparison with Similar Compounds
Linezolid: Another oxazolidinone with potent antibacterial activity.
Tedizolid: A derivative of linezolid with enhanced potency and reduced side effects.
Cytoxazone: An oxazolidinone used in the synthesis of complex organic molecules
Uniqueness:
5-(4-Isopropylphenyl)oxazolidin-2-one stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Its isopropylphenyl group enhances its lipophilicity and potentially its ability to penetrate bacterial cell membranes, making it a valuable compound in the development of new antibacterial agents .
Properties
Molecular Formula |
C12H15NO2 |
|---|---|
Molecular Weight |
205.25 g/mol |
IUPAC Name |
5-(4-propan-2-ylphenyl)-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C12H15NO2/c1-8(2)9-3-5-10(6-4-9)11-7-13-12(14)15-11/h3-6,8,11H,7H2,1-2H3,(H,13,14) |
InChI Key |
OBDHBIPWFDUHPG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C2CNC(=O)O2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


